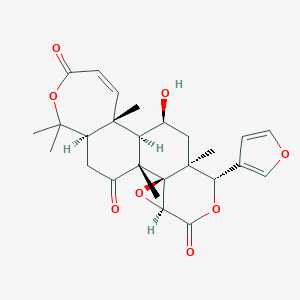
吗啡肽盐酸盐
描述
Morphiceptin hydrochloride is a tetrapeptide with the molecular formula C28H35N5O5 . It is the amide of a fragment of the milk protein β-casein . Morphiceptin is an agonist for morphine α-receptors with high specificity .
Synthesis Analysis
The synthesis of Morphiceptin involves the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid . This replacement results in a peptidomimetic of morphiceptin .Molecular Structure Analysis
Morphiceptin has an affinity for delta, kappa, and mu-opioid receptors . The molecular docking calculations on the target receptor support a favorable role of the hydroxy substituents of the non-natural β-amino acid incorporated into the peptidomimetic .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Morphiceptin have been studied extensively . The replacement of specific α-amino acids in α-peptides by β-amino acids usually results in α/β-peptides more resistant to protease and peptidase degradation .Physical And Chemical Properties Analysis
Morphiceptin has a molecular weight of 521.6 g/mol . It is soluble in water and methanol, yielding a clear, colorless solution in both instances .科学研究应用
化学性质和合成
吗啡肽盐酸盐是一种化学式为C28H35N5O5的化合物 . 它也称为β-酪啡肽1-4酰胺,Tyr-Pro-Phe-Pro-NH2 . 吗啡肽盐酸盐的合成涉及用(1S,2R,3S,4S,5R)-2-氨基-3,4,5-三羟基环戊烷-1-羧酸的亚基取代这种天然镇痛药物的中心脯氨酸残基 .
阿片受体激动剂
吗啡肽盐酸盐是μ阿片受体的激动剂 . 也就是说,它可以与这些受体结合并激活它们,从而对身体产生各种影响,如止痛。
镇痛活性
研究发现吗啡肽盐酸盐在尾部缩回实验中能产生强效镇痛作用 . 这表明它可能在医疗治疗中用作止痛剂。
胃肠道动力调节
研究表明吗啡肽盐酸盐能显著降低胃排空和肠道转运 . 这意味着它可能用于治疗与胃肠道动力相关的疾病。
生物活性
吗啡肽盐酸盐在止痛方面的生物活性高于胃肠道调节 . 这表明它可能比作为胃肠道疾病的治疗方法更有效地用作止痛剂。
阿片受体特异性
研究表明,吗啡肽盐酸盐诱导的运动障碍对δ-阿片受体(DOR)阻断敏感,但对μ-阿片受体(MOR)阻断不敏感 . 这表明吗啡肽盐酸盐可能对某些类型的阿片受体具有特异性亲和力。
作用机制
Target of Action
Morphiceptin hydrochloride is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that acts as a selective μ-opioid receptor agonist . It has over 1,000 times selectivity for μ- over δ-opioid receptors . The μ-opioid receptors are primarily responsible for the analgesic effects of opioids.
Mode of Action
Morphiceptin hydrochloride interacts with its target, the μ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in the analgesic effects of the compound . The compound’s interaction with its targets can be reversed by naloxone, indicating that its analgesic effect is mediated by the μ-opioid receptor .
Biochemical Pathways
The primary biochemical pathway affected by Morphiceptin hydrochloride is the opioid signaling pathway. By acting as an agonist at the μ-opioid receptors, Morphiceptin hydrochloride can modulate the perception of pain in the nervous system . The downstream effects of this interaction include analgesia and a decrease in the perception of pain .
Pharmacokinetics
It is known that the compound is soluble in water and methanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of Morphiceptin hydrochloride’s action is analgesia, or a decrease in the perception of pain . This is achieved through its interaction with the μ-opioid receptors in the nervous system . Additionally, Morphiceptin hydrochloride has been shown to diminish slow and fast GABA-induced inward currents in Lymnaea stagnalis L. neurons .
Action Environment
The action, efficacy, and stability of Morphiceptin hydrochloride can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as naloxone, can influence the compound’s action by reversing its effects
未来方向
生化分析
Biochemical Properties
Morphiceptin hydrochloride interacts with various biomolecules, primarily the μ-opioid receptors . It has over 1,000 times selectivity for μ- over δ-opioid receptors . This interaction is crucial in its role in biochemical reactions, particularly in pain management .
Cellular Effects
Morphiceptin hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by interacting with μ-opioid receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit spontaneous firing in rat locus coeruleus neurons .
Molecular Mechanism
The mechanism of action of Morphiceptin hydrochloride is primarily through its binding interactions with μ-opioid receptors . It exerts its effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Morphiceptin hydrochloride vary with different dosages in animal models. For instance, when injected intracerebroventricularly, Morphiceptin hydrochloride had an analgesic ED50 of 1.7 nmol per animal
Metabolic Pathways
Given its interaction with μ-opioid receptors, it’s likely that it plays a role in opioid signaling pathways .
Transport and Distribution
The transport and distribution of Morphiceptin hydrochloride within cells and tissues are largely determined by its interaction with μ-opioid receptors
Subcellular Localization
The subcellular localization of Morphiceptin hydrochloride is likely to be influenced by its interaction with μ-opioid receptors
属性
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSDMYCQCLQDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585219 | |
| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87777-29-5 | |
| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)






